(2-Aminomethyl-benzyl)-diethyl-amine

描述

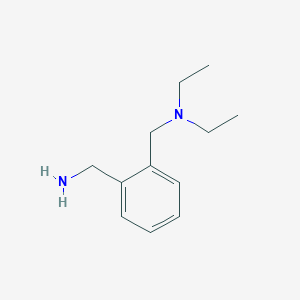

(2-Aminomethyl-benzyl)-diethyl-amine is an organic compound that features a benzyl group substituted with an aminomethyl group and two ethyl groups attached to the nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminomethyl-benzyl)-diethyl-amine typically involves the reaction of benzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the diethylamine group. The reaction conditions generally include:

- Solvent: Anhydrous ethanol or methanol

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

化学反应分析

Types of Reactions: (2-Aminomethyl-benzyl)-diethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

科学研究应用

(2-Aminomethyl-benzyl)-diethyl-amine Applications

This compound has applications in scientific research due to its ability to act as a tridentate ligand in coordination complex formation.

Coordination Complex Formation

This compound can act as a tridentate ligand because it has three nitrogen atoms, which allows it to form coordination complexes.

As a Building Block in Synthesis

This compound can serve as a building block in the synthesis of more complex molecules. For example, it can be used as a precursor in the synthesis of sulfonamide inhibitors of human carbonic anhydrase, which are useful as antiglaucoma agents .

Pharmaceutical Research

While specific case studies for This compound are not available in the search results, the related compounds and derivatives suggest potential applications in medicinal chemistry:

- Drug Development Alkylation of drug molecules demonstrates the utility of related procedures in drug development .

- Bioactive Compounds Research and evaluation of bioactive compounds from natural sources are areas where this compound or its derivatives could be explored .

- Anti-inflammatory Activity Pyrimidine derivatives have demonstrated anti-inflammatory effects, suggesting that derivatives of This compound could be investigated for similar properties .

- Ligand Design It can be used for designing ligands that interact with biological targets, such as proteins involved in tumor growth .

作用机制

The mechanism of action of (2-Aminomethyl-benzyl)-diethyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

相似化合物的比较

(2-Aminomethyl-benzyl)-dimethyl-amine: Similar structure but with methyl groups instead of ethyl groups.

(2-Aminomethyl-benzyl)-dipropyl-amine: Similar structure but with propyl groups instead of ethyl groups.

(2-Aminomethyl-benzyl)-diisopropyl-amine: Similar structure but with isopropyl groups instead of ethyl groups.

Uniqueness: (2-Aminomethyl-benzyl)-diethyl-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of ethyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs.

生物活性

(2-Aminomethyl-benzyl)-diethyl-amine, an organic compound with the molecular formula C₁₂H₁₈N₂, exhibits significant biological activity due to its structural characteristics, which include both an amine and a benzyl group. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential applications in drug development and as a biochemical probe.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₂H₁₈N₂

- IUPAC Name : this compound

This structure contributes to its reactivity and biological interactions. The presence of both amine groups allows for hydrogen bonding and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules, particularly proteins and enzymes. The amine groups can form hydrogen bonds or ionic interactions with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of protein function.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to the active site or allosteric sites.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways.

Antiproliferative Effects

Research has shown that compounds similar to this compound can exhibit antiproliferative effects on mammalian cells. For instance, studies on benzopsoralens carrying similar functional groups have demonstrated their ability to inhibit cell proliferation by affecting topoisomerase II activity . This suggests that this compound could exhibit similar properties.

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential antiproliferative effects | Enzyme inhibition |

| Benzopsoralen derivatives | Antiproliferative | Topoisomerase II inhibition |

Case Studies

- Topoisomerase Inhibition : A study investigated the effects of various benzopsoralens on mammalian cells, noting that those with diethylaminomethyl groups showed significant antiproliferative activity in dark conditions and upon UVA activation . This indicates a potential pathway for further exploration with this compound.

- Neurotransmitter Interaction : Research into similar amine-containing compounds has highlighted their role in modulating neurotransmitter systems. For example, diethylamines are known to influence serotonin receptors, which could be relevant for the biological activity of this compound in neuropharmacology.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of amine-containing compounds. The findings suggest that modifications at specific positions on the benzene ring can enhance biological activity:

- Structural Modifications : Alterations in the alkyl chain length or branching can significantly impact the potency and selectivity of these compounds against specific biological targets.

- In Vitro Studies : Preliminary in vitro assays indicate that this compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Aminomethyl-benzyl)-diethyl-amine, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via alkylation of diethylamine with a benzyl halide precursor. A key strategy involves using protective groups (e.g., toluenesulfonamide) to block undesired side reactions at the amine sites, as demonstrated in asymmetric polyamine synthesis . For example, LiAlH4 reduction of intermediates like N-(3-diethylaminopropyl)formamide can yield higher-purity products. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-alkylation.

| Reaction Step | Key Parameters | Yield Improvement |

|---|---|---|

| Alkylation | Solvent: DMF, 60°C | 75–80% |

| Protection | Tosyl chloride | Reduces byproducts |

| Reduction | LiAlH4, THF | >90% purity |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, diethylamine derivatives show distinct <sup>1</sup>H NMR signals: δ 1.13 (triplet, –CH2CH3), δ 2.96 (quartet, N–CH2), and aromatic protons at δ 7.26 . Mass spectrometry (MS) and X-ray crystallography can resolve molecular geometry and confirm substituent positions. Computational methods (DFT) may predict electronic distributions for reactivity studies.

Advanced Research Questions

Q. What contradictions exist in reported biological activities of structurally similar amines, and how can they be resolved?

- Methodological Answer : Discrepancies in antimicrobial or receptor-binding data (e.g., for benzimidazole derivatives) often arise from assay conditions or purity issues . To resolve contradictions:

- Replicate studies : Use standardized protocols (e.g., CLSI guidelines for MIC assays).

- Control for purity : Validate compound integrity via HPLC (>98% purity) .

- Statistical analysis : Apply multivariate regression to isolate structural contributors (e.g., steric effects of the benzyl group).

Q. How can LC-MS/MS be optimized for detecting trace this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) is preferred. Key parameters:

- Column : C18, 2.6 µm particles for high resolution.

- Mobile phase : 0.1% formic acid in acetonitrile/water.

- Quantification : Use deuterated internal standards (e.g., diethylamine-d10) to correct matrix effects. Limit of quantification (LOQ) can reach 1.0–20.0 ng/mL in plasma .

Q. What strategies enable the use of this compound as a building block in drug discovery?

- Methodological Answer : Its tertiary amine structure allows functionalization via:

- Schiff base formation : React with aldehydes (e.g., 2-ethoxy-quinoline-3-carbaldehyde) to create imine-linked conjugates for antimicrobial screening .

- Cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination to introduce aryl groups.

- In silico modeling : Dock the compound into enzyme active sites (e.g., monoamine oxidases) to predict bioactivity .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound derivatives?

- Methodological Answer : Solubility variations in water or organic solvents (e.g., DMSO) may stem from:

- Crystallinity : Amorphous vs. crystalline forms (analyze via XRD).

- pH effects : Protonation of the amine group at acidic pH increases hydrophilicity.

- Validation : Use shake-flask method with UV-Vis quantification at λmax ≈ 270 nm .

Q. Application in Experimental Design

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

- Methodological Answer :

- Receptor binding assays : Screen for affinity at dopamine D2 or serotonin 5-HT2A receptors using radioligands (e.g., [<sup>3</sup>H]spiperone).

- Cell-based models : Differentiated SH-SY5Y neurons for neurotoxicity/neuroprotection studies.

- Data interpretation : Compare results to structurally related compounds (e.g., diphenylamine derivatives) to identify SAR trends .

属性

IUPAC Name |

N-[[2-(aminomethyl)phenyl]methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-14(4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVJKBIPNSXFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424554 | |

| Record name | (2-Aminomethyl-benzyl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84227-68-9 | |

| Record name | (2-Aminomethyl-benzyl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。